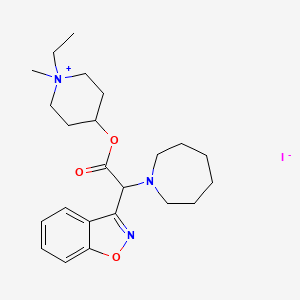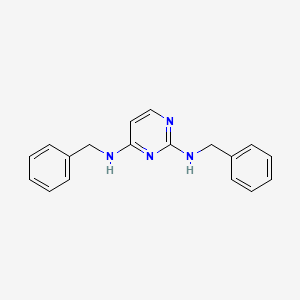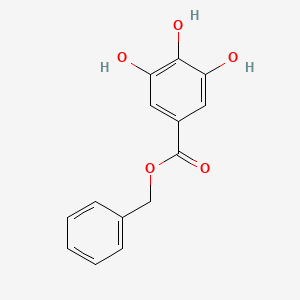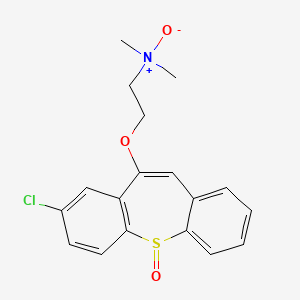
Marbofloxacin N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Marbofloxacin N-oxide is a derivative of Marbofloxacin . Marbofloxacin is a carboxylic acid, part of the third generation of antibiotic fluoroquinolones . It is used in veterinary medicine . A formulation of marbofloxacin combined with clotrimazole and dexamethasone is available under the name Aurizon .
Molecular Structure Analysis
Marbofloxacin N-oxide has a molecular formula of C17H19FN4O5 . Its molecular weight is 378.355 . The structure of Marbofloxacin N-oxide is similar to that of Marbofloxacin, but with an additional oxygen atom .Physical And Chemical Properties Analysis
Marbofloxacin N-oxide is a derivative of Marbofloxacin, which is a pale yellow, crystalline powder . Marbofloxacin has a molecular weight of 362.36 g/mol, and pKa values of 5.38 and 6.16 . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Marbofloxacin N-oxide can be achieved through the oxidation of Marbofloxacin. This can be accomplished using a mild oxidizing agent such as hydrogen peroxide in the presence of a catalyst.", "Starting Materials": [ "Marbofloxacin", "Hydrogen peroxide", "Catalyst (e.g. FeSO4)" ], "Reaction": [ "Add Marbofloxacin to a reaction vessel", "Add hydrogen peroxide to the reaction vessel", "Add catalyst to the reaction mixture", "Stir the reaction mixture at a suitable temperature and for a suitable time (e.g. 30°C for 24 hours)", "Monitor the reaction progress using TLC or other analytical techniques", "Once the reaction is complete, isolate the product by filtration or other suitable methods", "Purify the product using techniques such as recrystallization or chromatography", "Characterize the product using spectroscopic techniques such as NMR and IR" ] } | |
CAS-Nummer |
194023-72-8 |
Produktname |
Marbofloxacin N-oxide |
Molekularformel |
C₁₇H₁₉FN₄O₅ |
Molekulargewicht |
378.35 |
Synonyme |
9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-on](/img/structure/B1144687.png)

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)



